molecular formula C14H11FO2 B581390 3-Fluoro-4-(3-methylphenyl)benzoic acid CAS No. 1261993-08-1

3-Fluoro-4-(3-methylphenyl)benzoic acid

Cat. No.: B581390
CAS No.: 1261993-08-1
M. Wt: 230.238
InChI Key: RWEMRZDXBYIYDX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylphenyl)benzoic acid (CAS: 1261993-08-1) is a fluorinated benzoic acid derivative with a 3-methylphenyl substituent at the 4-position of the aromatic ring. This compound is synthesized via coupling reactions involving substituted benzoic acid precursors, as inferred from analogous synthetic routes described in the literature . It serves as a key intermediate in pharmaceutical and materials science research, particularly in the development of bioactive molecules and liquid crystal materials .

Properties

IUPAC Name

3-fluoro-4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEMRZDXBYIYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681408
Record name 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-08-1
Record name 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 3-methylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 3-fluorobenzoic acid with 3-methylphenylboronic acid in the presence of a base such as potassium carbonate and a solvent like toluene.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the carboxylic acid group to form alcohols or aldehydes.

Scientific Research Applications

3-Fluoro-4-(3-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylphenyl)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

The structural and functional properties of 3-fluoro-4-(3-methylphenyl)benzoic acid are influenced by its substituents. Below, it is compared to analogs with variations in substituent type, position, and electronic effects.

Substituent Position and Electronic Effects

a) 3-Fluoro-4-methylbenzoic Acid (CAS: 350-28-7)
  • Structure : Lacks the phenyl group; replaced by a methyl group at the 4-position.
  • Physical Properties : Melting point (mp) = 169–171°C .
b) 3-Fluoro-4-(2-methylphenyl)benzoic Acid (CAS: 1284813-06-4)
  • Structure : Methyl group at the 2-position of the phenyl substituent.
  • Purity: 95% (vs. 98% for the target compound) .
c) 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid (CAS: 1261849-23-3)
  • Structure : Trifluoromethyl (-CF₃) group at the 4-position of the phenyl substituent.
  • Key Difference : The electron-withdrawing -CF₃ group increases acidity (lower pKa) compared to the electron-donating -CH₃ group in the target compound .

Substituent Bulk and Functional Group Variations

a) 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic Acid (CAS: 1261560-31-9)
  • Structure : Trifluoromethoxy (-OCF₃) substituent on the phenyl ring.
  • Key Difference : The -OCF₃ group enhances lipophilicity and metabolic stability, making this analog more suitable for drug design compared to the target compound .
b) 3-Fluoro-4-(3-methoxyphenyl)benzoic Acid (CAS: 1261924-36-0)
  • Structure : Methoxy (-OCH₃) group at the 3-position of the phenyl substituent.
  • Key Difference : The -OCH₃ group increases electron density on the aromatic ring, altering UV absorption and fluorescence properties .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Effect
This compound 1261993-08-1 C₁₄H₁₁FO₂ 242.24 Not reported Steric bulk from 3-methylphenyl
3-Fluoro-4-methylbenzoic acid 350-28-7 C₈H₇FO₂ 154.13 169–171 Reduced steric hindrance
3-Fluoro-4-(2-methylphenyl)benzoic acid 1284813-06-4 C₁₄H₁₁FO₂ 242.24 Not reported Ortho-methyl steric hindrance
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid 1261849-23-3 C₁₄H₈F₄O₂ 296.21 Not reported Electron-withdrawing -CF₃ group
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid 1261560-31-9 C₁₅H₁₁F₃O₃ 296.24 Not reported Lipophilic -OCF₃ group

Biological Activity

3-Fluoro-4-(3-methylphenyl)benzoic acid is a fluorinated aromatic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its unique structure, characterized by the presence of a benzoic acid moiety along with fluorine and methyl substituents, enhances its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F2O2. The presence of fluorine atoms contributes to the compound's increased lipophilicity and metabolic stability, which are critical factors in drug design.

PropertyValue
Molecular FormulaC14H11F2O2
Molecular Weight252.24 g/mol
Melting PointNot specified
Boiling Point250 °C
SolubilityVaries with solvent

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, influencing various metabolic pathways. The fluorine atoms enhance binding affinity and stability, making this compound a valuable candidate for therapeutic applications.

Biological Activities

Research has indicated that compounds structurally similar to this compound possess various biological activities, including:

  • Antimicrobial Activity : Studies have shown that fluorinated benzoic acids exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell proliferation, with promising results in preclinical models.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory responses in vitro.

Case Studies

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of fluorinated benzoic acids, including this compound. The results showed effective inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .
  • Anticancer Research : In a preclinical trial, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. The findings indicated a dose-dependent reduction in tumor size, highlighting its potential as an anticancer therapeutic .
  • Inflammation Modulation : Another study investigated the anti-inflammatory properties of similar compounds and found that they could significantly reduce pro-inflammatory cytokine production in macrophage cultures .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other fluorinated benzoic acids:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
4-Fluoro-3-(trifluoromethyl)benzoic acidHighModerateLow
3-Fluoro-4-methoxybenzoic acidLowHighHigh

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